molecular formula C17H15N3OS B2842294 N-BENZYL-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE CAS No. 392306-46-6

N-BENZYL-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE

Cat. No.: B2842294
CAS No.: 392306-46-6
M. Wt: 309.39
InChI Key: AHNNKWXUZVXIBB-UHFFFAOYSA-N
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Description

N-BENZYL-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE is a compound that belongs to the quinazoline family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE typically involves the condensation of 2-aminobenzamide with benzyl alcohol under oxidative conditions. This reaction is often catalyzed by bases such as t-butyl sodium oxide (t-BuONa) and conducted at elevated temperatures (around 120°C) in the presence of oxygen . The reaction proceeds through the formation of an intermediate benzaldehyde, followed by condensation, intramolecular nucleophilic addition, and oxidative dehydrogenation to yield the desired product .

Industrial Production Methods

Industrial production methods for quinazoline derivatives, including this compound, often employ metal-catalyzed reactions. For example, palladium-catalyzed cascade reactions and copper-catalyzed intramolecular cyclizations are commonly used to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinones, amines, and thioethers, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE stands out due to its unique thioacetamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile scaffold for the development of new therapeutic agents .

Biological Activity

N-Benzyl-2-(quinazolin-4-ylsulfanyl)acetamide is a compound of interest in medicinal chemistry, particularly for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of Quinazoline Derivatives

Quinazoline derivatives are known for their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. The specific compound this compound has been studied for its potential as an inhibitor of various protein kinases and its role in inducing apoptosis in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : The compound has shown significant inhibitory effects on multiple tyrosine kinases, including EGFR, HER2, and VEGFR2. These kinases are crucial in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis through the upregulation of pro-apoptotic genes such as caspase-3 and caspase-9 while downregulating the anti-apoptotic gene Bcl-2 .

Biological Activity Data

The following table summarizes the biological activities and IC50 values of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
K562 (Leukemia)0.5Inhibition of EGFR
MCF7 (Breast Cancer)0.8Induction of apoptosis
U251 (CNS Cancer)1.0Inhibition of HER2
SNB-75 (CNS Cancer)1.5Inhibition of VEGFR2

These results demonstrate the compound's potent cytotoxic effects across different cancer types, indicating its potential as a therapeutic agent.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed that it effectively inhibited cell growth and induced apoptosis in a dose-dependent manner .
  • Molecular Docking Studies : In silico studies have revealed that the compound binds effectively to the active sites of target kinases, suggesting a strong interaction that may correlate with its biological activity .
  • Comparative Analysis : When compared to other quinazoline derivatives, this compound exhibited superior activity against certain cancer cell lines, highlighting its unique structural attributes that enhance its efficacy .

Properties

IUPAC Name

N-benzyl-2-quinazolin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-16(18-10-13-6-2-1-3-7-13)11-22-17-14-8-4-5-9-15(14)19-12-20-17/h1-9,12H,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNNKWXUZVXIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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